1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a urea backbone substituted with a 2-methylphenyl group and a 2-morpholin-4-yl-5-(trifluoromethyl)phenyl group, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Urea Backbone: The reaction begins with the preparation of the urea backbone by reacting an isocyanate with an amine. For this compound, the isocyanate used is 2-methylphenyl isocyanate, and the amine is 2-morpholin-4-yl-5-(trifluoromethyl)aniline.
Coupling Reaction: The isocyanate and amine are coupled under controlled conditions, often in the presence of a catalyst such as dibutyltin dilaurate, to form the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactants are combined and allowed to react over a specified period.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using nucleophiles like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation Products: Oxidized urea derivatives.
Reduction Products: Reduced urea derivatives.
Substitution Products: Substituted urea derivatives with modified functional groups.
Scientific Research Applications
1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has a wide range of applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: This compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2-Methylphenyl)-3-(4-morpholin-4-ylphenyl)urea: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-(2-Methylphenyl)-3-(2-piperidin-4-yl-5-(trifluoromethyl)phenyl)urea: Contains a piperidine ring instead of a morpholine ring, altering its reactivity and biological activity.
Uniqueness: 1-(2-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is unique due to the presence of both the morpholine and trifluoromethyl groups, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of scientific research
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-13-4-2-3-5-15(13)23-18(26)24-16-12-14(19(20,21)22)6-7-17(16)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEDUENABSNGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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